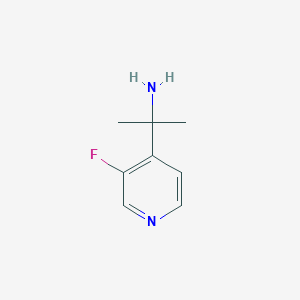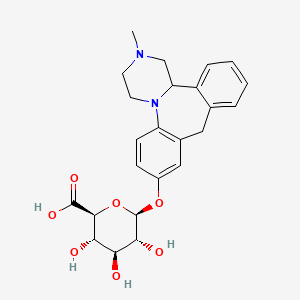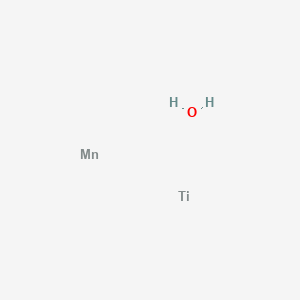
N-Boc-2-(2-pyridyl)-2-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(2-pyridyl)-2-propylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-(2-pyridyl)-2-propylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-pyridyl)-2-propylamine typically involves the protection of the amine group with a Boc group. One common method is to react 2-(2-pyridyl)-2-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is crucial for the stability and handling of the compound during subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-pyridyl)-2-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 with Pd/C or NaBH4 in methanol.
Substitution: TFA in DCM or HCl in methanol.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized side chains.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of the free amine, 2-(2-pyridyl)-2-propylamine.
Scientific Research Applications
N-Boc-2-(2-pyridyl)-2-propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug candidate or a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of N-Boc-2-(2-pyridyl)-2-propylamine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-phenylpiperidine: Another Boc-protected amine with a different aromatic ring.
N-Boc-2-arylpiperidines: A class of compounds with similar Boc protection but varying aryl groups.
Uniqueness
N-Boc-2-(2-pyridyl)-2-propylamine is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specific target molecules and in applications where the pyridyl group plays a crucial role in biological activity .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(2-pyridin-2-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-8-6-7-9-14-10/h6-9H,1-5H3,(H,15,16) |
InChI Key |
LVIGJOXYEICCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)



![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)



